1,2,3-Propanetriol, diacetate
Overview
Description
1,2,3-Propanetriol, diacetate is a chemical compound relevant in various scientific studies, including those related to biodiesel fuel surrogates, chemical synthesis, and molecular structure analysis. This compound, along with others like it, has been the subject of thermochemical studies to obtain data critical for predicting thermodynamic properties relevant to biodiesel (Verevkin et al., 2009).
Synthesis Analysis
The synthesis of related compounds, such as 1,2-diacetoxy-2-propene, has been demonstrated through a convenient one-pot preparation from acetic anhydride and propargyl alcohol, treated successively with an acid catalyst and a Ru catalyst (Kunikazu & Kondo, 1990). This method showcases the potential for efficient synthesis routes for compounds structurally related to 1,2,3-Propanetriol, diacetate.
Molecular Structure Analysis
The molecular and crystal structure of related compounds, such as propane-1,2,3-triamine trihydrochloride monohydrate, has been determined, providing insights into the structural characteristics of similar compounds. The study found a network of strong hydrogen-bond interactions, crucial for understanding the molecular structure of 1,2,3-Propanetriol, diacetate-related compounds (Cini et al., 1991).
Chemical Reactions and Properties
Chemical reactions involving 1,2,3-Propanetriol, diacetate and related compounds have been extensively studied. For instance, the conversion of 1,2,3-Propanetriol to 1,3-Propanediol by Clostridia and Enterobacteriaceae indicates the compound's reactivity and potential in biodiesel production and other industrial applications (Biebl et al., 1999).
Physical Properties Analysis
The physical properties, including thermodynamic aspects of biodiesel fuel surrogates like 1,2,3-Propanetriol, diacetate, have been obtained from combustion calorimetry and vapor pressure measurements. These studies provide valuable data for predicting the behavior of such compounds under various conditions (Verevkin et al., 2009).
Chemical Properties Analysis
The chemical properties of 1,2,3-Propanetriol, diacetate-related compounds, such as reactivity with other substances and stability under different conditions, have been highlighted in studies focusing on synthesis and reaction mechanisms. For example, the efficient conversion of carbonyl compounds to their 1,3-dioxanes and pentaerythritol diacetals underlines the versatility and chemical reactivity of these compounds (Karimi et al., 2005).
Scientific Research Applications
Biodiesel Fuel Surrogates : Verevkin et al. (2009) studied 1,2,3-propanetriol diacetate in the context of biodiesel fuel. They obtained new thermochemical data and improved the group contribution methodology for predicting the thermodynamic properties of compounds relevant to biodiesel, including 1,2,3-propanetriol diacetate (Verevkin et al., 2009).
Synthesis of Complexes : Nonoyama et al. (1987) used 1,2,3-propanetriol diacetate in synthesizing complexes with copper(II), nickel(II), and cobalt(III). They characterized these complexes spectroscopically and magnetically, highlighting the compound's utility in coordination chemistry (Nonoyama & Nonoyama, 1987).
Protecting Groups in Carbohydrate Chemistry : Lence et al. (2008) discussed the use of butane-1,2-diacetals, closely related to 1,2,3-propanetriol diacetate, as protecting groups for trans-diequatorial-1,2-diols in carbohydrate chemistry. They highlighted the conformational rigidity induced by diacetal protection, which aids in controlling diastereoselectivity in the synthesis of natural products (Lence, Castedo, & González‐Bello, 2008).
Chemoselective Acetalization : Karimi et al. (2005) explored the use of silylated diols, including 1,2,3-propanetriol diacetate, for the chemoselective acetalization of carbonyl compounds. This study demonstrates its application in organic synthesis under neutral aprotic conditions (Karimi, Hazarkhani, & Maleki, 2005).
Computational Analysis of Glycerol : Callam et al. (2001) conducted a computational analysis of the potential energy surfaces of glycerol, a compound closely related to 1,2,3-propanetriol diacetate. This study provides insights into the conformational properties and hydrogen-bonding trends in glycerol, relevant to understanding similar compounds (Callam, Singer, Lowary, & Hadad, 2001).
Enzymatic Regio- and Stereoselective Acylation : Koszelewski et al. (2021) evaluated gem-diacetates, including 1,2,3-propanetriol diacetate, as acyl donors for enzymatic acylation of alcohols. They demonstrated high reactivity and regioselectivity, highlighting the compound's potential in enzymatic processes (Koszelewski et al., 2021).
properties
IUPAC Name |
(2-acetyloxy-3-hydroxypropyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O5/c1-5(9)11-4-7(3-8)12-6(2)10/h7-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDDRFCJKNROTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CO)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O5 | |
Record name | GLYCERYL DIACETATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883105 | |
Record name | 1,2-Diacetylglycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70883105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear, colourless, hygroscopic, somewhat oily liquid with a slight, fatty odour | |
Record name | 1,2,3-Propanetriol, diacetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | GLYCERYL DIACETATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Solubility |
Soluble in water. Miscible with ethanol | |
Record name | GLYCERYL DIACETATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Product Name |
1,2,3-Propanetriol, diacetate | |
CAS RN |
102-62-5, 25395-31-7, 101364-64-1 | |
Record name | 1,2-Diacetylglycerol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-diacylglycerol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diacetin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025395317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diacetin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2348 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,3-Propanetriol, diacetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Diacetylglycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70883105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLYCERYL 1,2-DIACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W955270ZW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (±)-Glycerol 1,2-diacetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031712 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.